Cholesteryl hemisuccinate tris salt

Catalog No.
S1770391
CAS No.
102601-49-0
M.F
C35H61NO7
M. Wt
607.873
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl hemisuccinate tris salt

CAS Number

102601-49-0

Product Name

Cholesteryl hemisuccinate tris salt

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

Molecular Formula

C35H61NO7

Molecular Weight

607.873

InChI

InChI=1S/C31H50O4.C4H11NO3/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;5-4(1-6,2-7)3-8/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6-8H,1-3,5H2/t21-,23+,24+,25-,26+,27+,30+,31-;/m1./s1

InChI Key

SLDYONDUXRBLLR-XTCKSVDZSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O

Cholesteryl hemisuccinate tris salt is a water-soluble derivative of cholesterol, characterized by the presence of hemisuccinic acid moieties. This compound appears as a white powder and is soluble in water, making it suitable for various biochemical applications. It serves as an anionic detergent, stabilizing membrane structures and facilitating the solubilization of membrane proteins and liposomes. The unique structure of cholesteryl hemisuccinate tris salt allows it to mimic the function of native cholesterol in biological membranes, enhancing its utility in research and pharmaceutical applications .

  • CHS-Tris acts as a detergent, a type of molecule that can disrupt or dissolve membranes [].
  • Scientists use CHS-Tris to solubilize (dissolve) membrane proteins, which are important molecules embedded in cell membranes []. By solubilizing these proteins, researchers can isolate and study them in more detail [].
  • Safety information from suppliers indicates that CHS-Tris should be handled with standard laboratory precautions [, , ].

Membrane Protein Solubilization:

Cholesteryl hemisuccinate tris salt (CHS) is primarily utilized in scientific research as a detergent for membrane protein solubilization. Membrane proteins are crucial biological components embedded within the cell membrane, playing vital roles in various cellular processes like transport, signaling, and energy production. However, their inherent association with the hydrophobic environment of the membrane makes them difficult to study directly. Detergents, like CHS, mimic the lipid environment of the membrane, allowing for the extraction and solubilization of these proteins in aqueous solutions. This enables further downstream applications, such as purification, functional characterization, and structural analysis of membrane proteins.

CHS is particularly advantageous due to its amphiphilic nature. It possesses a hydrophilic head group that interacts favorably with water and a hydrophobic tail group that can interact with the hydrophobic regions of membrane proteins. This dual property allows CHS to effectively solubilize membrane proteins while maintaining their functionality and stability. Additionally, CHS exhibits milder detergent properties compared to some commonly used detergents, minimizing potential denaturation of the extracted proteins. [Source: Creative Biolabs - ]

Other Potential Applications:

While membrane protein solubilization remains the primary application of CHS in scientific research, ongoing research explores its potential use in other areas:

  • Drug Discovery: CHS can be employed in the development of new drugs by facilitating the study of membrane protein targets involved in various diseases. [Source: Anatrace - ]
  • Nanoparticle Design: CHS might contribute to the design of nanoparticles for drug delivery by aiding in the incorporation of membrane proteins into the nanoparticle structure, potentially enhancing their targeting and therapeutic efficacy. [Source: ResearchGate - ]
Typical of esters and anionic detergents:

  • Hydrolysis: Under acidic or basic conditions, cholesteryl hemisuccinate tris salt can hydrolyze to release cholesteryl alcohol and hemisuccinic acid.
  • Esterification: The compound can react with alcohols to form esters, which may be useful in synthesizing modified lipids or other derivatives.
  • Interaction with Proteins: It can form micelles with proteins, aiding in their solubilization and purification processes.

These reactions highlight the compound's versatility in biochemical applications, particularly in studies involving membrane dynamics and protein interactions .

Cholesteryl hemisuccinate tris salt exhibits notable biological activities:

  • Inhibition of DNA Polymerase: It has been shown to inhibit DNA polymerase and DNA topoisomerase, thereby affecting DNA replication and repair mechanisms .
  • Hepatoprotective Effects: Research indicates that this compound can mitigate liver toxicity induced by acetaminophen, suggesting potential therapeutic applications in liver protection .
  • Membrane Stabilization: It stabilizes large unilamellar vesicles, which are crucial for drug delivery systems and cellular studies .

These activities underscore its significance in both research and therapeutic contexts.

The synthesis of cholesteryl hemisuccinate tris salt typically involves the following steps:

  • Starting Materials: Cholesterol is reacted with succinic anhydride or succinic acid to form cholesteryl hemisuccinate.
  • Neutralization: The resulting hemisuccinate is then treated with tris(hydroxymethyl)aminomethane (tris) to produce the tris salt form.
  • Purification: The product is purified through recrystallization or chromatography to achieve the desired purity levels.

This method allows for the efficient production of cholesteryl hemisuccinate tris salt suitable for laboratory use .

Cholesteryl hemisuccinate tris salt finds applications across various fields:

  • Biochemical Research: Used as a detergent for solubilizing membrane proteins and stabilizing liposomes.
  • Drug Delivery Systems: Its ability to mimic cholesterol makes it a candidate for formulating drug delivery vehicles.
  • Toxicology Studies: Employed in studies investigating hepatotoxicity and cellular responses to drugs .

These applications reflect its versatility and importance in scientific investigations.

Studies on cholesteryl hemisuccinate tris salt have demonstrated its interactions with various biological molecules:

  • Membrane Proteins: It enhances the solubility of membrane proteins, facilitating their study and characterization.
  • Nucleic Acids: The compound's inhibitory effects on DNA polymerase indicate potential interactions with nucleic acids, impacting cellular processes like replication and transcription .
  • Lipid Bilayers: Cholesteryl hemisuccinate tris salt integrates into lipid bilayers, affecting their fluidity and stability.

These interactions are crucial for understanding its role in biological systems.

Cholesteryl hemisuccinate tris salt shares similarities with several other compounds but possesses unique characteristics that set it apart:

Compound NameStructure/FeaturesUnique Aspects
CholesterolNatural steroid alcoholEssential for cell membrane integrity
PhosphatidylcholinePhospholipidMajor component of cell membranes
Sodium dodecyl sulfateAnionic detergentStronger detergent properties; less specific
Octyl β-D-glucopyranosideNonionic detergentLess effective for membrane protein solubilization
Cholesteryl oleateCholesterol esterFatty acid chain alters solubility properties

Cholesteryl hemisuccinate tris salt's ability to mimic cholesterol while being water-soluble distinguishes it from these compounds, making it particularly useful in studies involving membrane dynamics and drug delivery systems .

Dates

Modify: 2024-04-14

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